6-Bromo-7-methylquinoline

regioisomer separation quinoline substitution pattern synthetic intermediate purity

6-Bromo-7-methylquinoline is a critical heteroaromatic building block for kinase inhibitor synthesis. Its precise 6-bromo/7-methyl pattern ensures regioselective Suzuki, Stille, and Sonogashira couplings, essential for accessing the c-Met inhibitor SGX523 (IC₅₀ 4 nM, WO2008/051808 A2). Avoid regioisomeric pitfalls—only this isomer delivers the required reactive handle. ≥97% purity, room-temperature stable, ready for immediate diversification. Order now to accelerate SAR studies.

Molecular Formula C10H8BrN
Molecular Weight 222.085
CAS No. 122759-89-1
Cat. No. B595856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methylquinoline
CAS122759-89-1
Synonyms6-bromo-7-methylquinoline
Molecular FormulaC10H8BrN
Molecular Weight222.085
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1Br
InChIInChI=1S/C10H8BrN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3
InChIKeyNMGWSJBVVZOOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-methylquinoline (CAS 122759-89-1) Overview for Scientific Procurement and Research Applications


6-Bromo-7-methylquinoline is a heteroaromatic building block belonging to the quinoline family, characterized by a bromine atom at the 6-position and a methyl group at the 7-position of the quinoline ring system (C₁₀H₈BrN, MW 222.08) [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules via palladium-catalyzed cross-coupling reactions [2]. The compound is commercially available as a research chemical with a typical purity of ≥97% .

Why Generic Substitution of 6-Bromo-7-methylquinoline (CAS 122759-89-1) is Problematic


Substituting 6-bromo-7-methylquinoline with other bromo-methylquinoline regioisomers (e.g., 6-bromo-5-methylquinoline or 6-bromo-4-methylquinoline) can lead to divergent synthetic outcomes and altered biological activity due to differences in regiochemical reactivity, electronic distribution, and steric effects at the quinoline core . Even within the same molecular formula, the precise positioning of the bromine and methyl substituents dictates the compound's utility as a building block in palladium-catalyzed cross-coupling reactions and its role in patent-defined synthetic routes for specific kinase inhibitors [1].

Quantitative Differentiation Evidence for 6-Bromo-7-methylquinoline (CAS 122759-89-1)


Regioisomeric Identity: Differentiating 6-Bromo-7-methylquinoline from 6-Bromo-5-methylquinoline

6-Bromo-7-methylquinoline is a specific regioisomer that can be separated from its 5-methyl analog via supercritical fluid chromatography (SFC), demonstrating distinct chromatographic behavior. In a published synthetic procedure, a mixture of 6-bromo-7-methylquinoline (I-2) and 6-bromo-5-methylquinoline (J-1) was resolved using an IC-H column with a mobile phase of isopropanol/CO₂ (18/82) at 254 nm detection, yielding the 7-methyl isomer as the first-eluting fraction (25% yield) and the 5-methyl isomer as the second fraction (20% yield) .

regioisomer separation quinoline substitution pattern synthetic intermediate purity

Patent-Defined Utility: 6-Bromo-7-methylquinoline as a Key Intermediate in SGX523 (c-Met Inhibitor) Synthesis

6-Bromo-7-methylquinoline is specifically claimed as an intermediate in the synthesis of quinoline-based c-Met inhibitors described in patent WO2008/051808 A2 [1]. The final compound SGX523, synthesized via this route, exhibits an IC₅₀ of 4 nM against c-Met kinase, with >1,750-fold selectivity over other tested kinases (e.g., BRAF, RAF1, ABL) [2]. While direct activity data for 6-bromo-7-methylquinoline itself are not available, its role in this patented synthetic pathway establishes a clear differentiation from other bromoquinoline isomers that are not similarly referenced in c-Met inhibitor patents.

c-Met kinase inhibitor SGX523 patented synthesis anticancer agent

Physicochemical Property Differentiation vs. Unsubstituted 7-Methylquinoline

Introduction of a bromine atom at the 6-position significantly alters the physicochemical profile of 7-methylquinoline. 6-Bromo-7-methylquinoline exhibits a computed LogP of 3.29, a boiling point of 312.7 ± 22.0 °C at 760 mmHg, and a density of 1.5 ± 0.1 g/cm³ . In contrast, the parent 7-methylquinoline (CAS 612-60-2) has a boiling point of 258 °C and a density of 1.061 g/cm³ [1]. The bromine substituent increases both lipophilicity and molecular weight, which may influence membrane permeability and synthetic handling.

lipophilicity boiling point density structure-property relationship

Commercial Purity and Availability: A Differentiator for Reproducible Research

6-Bromo-7-methylquinoline is consistently offered by major chemical suppliers with a purity specification of 97% (e.g., Aladdin Scientific, Sigma-Aldrich/BLD Pharmatech) . In contrast, the regioisomer 6-bromo-5-methylquinoline is typically available at >95% purity from fewer suppliers . Higher and more consistently documented purity reduces the risk of introducing regioisomeric or other impurities into sensitive synthetic sequences or biological assays.

vendor purity research chemical analytical certification

Safety and Handling Profile Relative to Other Bromoquinolines

6-Bromo-7-methylquinoline is classified under GHS as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), and Eye Damage Category 1 (H318) . This hazard profile is comparable to other monobrominated quinolines such as 6-bromoquinoline, which carries similar H302, H315, and H319 warnings . The consistency in hazard classification suggests that substitution at the 7-methyl position does not introduce additional acute toxicities beyond those expected for this class.

GHS hazard classification toxicology safe handling

High-Value Application Scenarios for 6-Bromo-7-methylquinoline (CAS 122759-89-1)


Synthesis of c-Met Kinase Inhibitors for Oncology Research

6-Bromo-7-methylquinoline serves as a critical intermediate in the patented synthesis of SGX523, a highly selective c-Met inhibitor with an IC₅₀ of 4 nM [1]. Researchers aiming to develop next-generation c-Met inhibitors or explore structure-activity relationships around the quinoline scaffold can utilize this building block to access key intermediates described in WO2008/051808 A2 [2].

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position provides a reactive handle for Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at this specific position [1]. The presence of the 7-methyl group can influence the electronic properties of the quinoline ring, potentially affecting coupling yields and regioselectivity compared to other bromoquinoline isomers.

Building Block for Quinoline-Based Chemical Libraries in Drug Discovery

Due to its well-defined substitution pattern and commercial availability at 97% purity [1], 6-bromo-7-methylquinoline is an attractive starting material for generating focused libraries of quinoline derivatives. The bromine atom allows for rapid diversification, while the methyl group provides a point of metabolic stability or additional functionalization potential.

Physicochemical Property Modulation in Lead Optimization

Compared to 7-methylquinoline, 6-bromo-7-methylquinoline exhibits increased lipophilicity (LogP 3.29) and a higher boiling point (312.7 °C) [1][2]. These property differences can be exploited in medicinal chemistry programs to fine-tune the ADME profile of lead compounds without altering the core quinoline pharmacophore.

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